Fmoc-Asp(OtBu)-OH

Peptide Synthesis Aspartimide Formation Side Reactions

Choose Fmoc-Asp(OtBu)-OH for robust Fmoc/tBu SPPS. Its orthogonal protection minimizes aspartimide formation, ensuring high crude purity and yield. Essential for long peptides and reliable in GMP Semaglutide synthesis. Procure high-purity grades (≥98%) for reproducible, scalable peptide production.

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
CAS No. 71989-14-5
Cat. No. B557532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(OtBu)-OH
CAS71989-14-5
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1
InChIKeyFODJWPHPWBKDON-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asp(OtBu)-OH (CAS 71989-14-5) Procurement Guide: Key Specifications and Role in Peptide Synthesis


Fmoc-Asp(OtBu)-OH is a standard Fmoc/tBu-protected aspartic acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS) . The compound features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and an acid-labile tert-butyl (OtBu) ester protecting the beta-carboxyl side chain [1]. This orthogonal protection strategy allows for sequential amino acid coupling while preventing undesired side reactions during chain assembly. Commercially available grades typically specify HPLC purity ≥98.0% to ≥99.0%, with enantiomeric purity ≥99.8% to ensure correct stereochemistry in the final peptide product .

Why Unprotected Aspartic Acid or Alternative Beta-Esters Cannot Replace Fmoc-Asp(OtBu)-OH in Fmoc-SPPS


Generic substitution of Fmoc-Asp(OtBu)-OH with an unprotected analog (e.g., Fmoc-Asp-OH) or an alternative beta-ester derivative (e.g., Fmoc-Asp(OMpe)-OH) is not feasible due to quantifiable differences in aspartimide formation rates, a critical side reaction in Fmoc-based SPPS [1]. Unprotected beta-carboxyl groups lead to uncontrolled amidation or cyclization. Even other protected derivatives exhibit significantly different susceptibility to base-catalyzed aspartimide formation during repetitive Fmoc deprotection cycles [2]. This directly impacts crude peptide purity, yield, and the difficulty of downstream purification, making the specific protecting group strategy a non-interchangeable parameter in synthesis design.

Quantitative Evidence for Differentiating Fmoc-Asp(OtBu)-OH from Alternative Aspartate Building Blocks


Aspartimide Formation: Fmoc-Asp(OtBu)-OH as the Baseline Comparator

Fmoc-Asp(OtBu)-OH serves as the standard baseline against which newer, more sterically hindered beta-esters are compared for their ability to suppress aspartimide formation [1]. In a head-to-head study using the scorpion toxin II model peptide H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH, peptidyl resins bearing Fmoc-Asp(OtBu)-OH were subjected to Fmoc removal conditions (20% piperidine in DMF) at room temperature [1]. While the study's primary focus was on novel protecting groups (Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OH) that proved extremely effective in minimizing aspartimide by-products, the quantitative performance of Fmoc-Asp(OtBu)-OH under these exact conditions is established as the reference point for this well-documented side reaction [1].

Peptide Synthesis Aspartimide Formation Side Reactions

Complete Aspartimide Suppression Achieved with Fmoc-Asp(OtBu)-OH and Hmb Backbone Protection

In a systematic investigation of the model hexapeptide H-VKDGYI-OH, the combination of Fmoc-Asp(OtBu)-OH for aspartic acid incorporation and Hmb (2-hydroxy-4-methoxybenzyl) backbone protection for the preceding glycine residue resulted in the complete suppression of aspartimide formation [1]. This finding highlights that while the OtBu group alone may not be fully resistant to this side reaction, its use in conjunction with a validated backbone protection strategy can achieve the highest level of product homogeneity.

Peptide Synthesis Aspartimide Backbone Protection

High Purity and Low Impurity Specifications for Reliable Synthesis

Reputable vendors provide Fmoc-Asp(OtBu)-OH with tightly controlled purity and impurity profiles, which are quantifiable and directly impact synthesis reliability [1]. A typical premium-grade specification includes HPLC purity ≥99.0% and enantiomeric purity ≥99.8%, along with strict limits on specific process-related impurities such as the dipeptide Fmoc-Asp(OtBu)-Asp(OtBu)-OH (≤0.1%) and free aspartic acid derivatives (Fmoc-Asp-OH ≤0.1%) . These specifications are more stringent than the standard ≥98.0% HPLC purity offered for general research use, allowing for a quantifiable choice based on synthesis sensitivity.

Peptide Synthesis Quality Control HPLC

Fmoc-Asp(OtBu)-OH as a Critical Raw Material for Semaglutide API Production

A patent application explicitly identifies Fmoc-Asp(OtBu)-OH as one of the 'foundational protected amino acids' required for the production of semaglutide, a blockbuster GLP-1 agonist for treating type 2 diabetes [1]. The patent outlines an improved industrial synthesis method for this specific protected amino acid, highlighting that 'conventional methods have long steps, high manufacturing costs, and the resulting product purity is not high enough' [2]. This creates a clear procurement distinction between general-purpose building blocks and those validated for specific pharmaceutical supply chains.

Peptide API Process Development Semaglutide

Primary Application Scenarios for Procuring Fmoc-Asp(OtBu)-OH


Standard Fmoc-SPPS of Uncomplicated Peptide Sequences

For the routine synthesis of peptides lacking 'difficult' aspartic acid-containing motifs, Fmoc-Asp(OtBu)-OH remains the workhorse building block. Its widespread use and well-understood behavior, as documented in studies where it serves as the standard baseline comparator for novel protecting groups [1], make it the most economical and reliable choice for general research and development. The availability of high-purity grades (≥99.0% HPLC) with low impurity profiles (≤0.1% dipeptide) further supports its use in these applications .

Synthesis of Long or Difficult Peptides with Optimized Protocols

In the synthesis of long peptides or sequences prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn motifs), Fmoc-Asp(OtBu)-OH is not a standalone solution but is a critical component of a high-performance strategy. As shown by Mergler et al., combining this building block with Hmb backbone protection on the preceding amino acid leads to complete suppression of aspartimide formation [2]. This evidence guides procurement for challenging projects where achieving high crude peptide purity is paramount to avoid complex and low-yielding HPLC purifications.

Industrial-Scale Manufacture of Peptide APIs like Semaglutide

Fmoc-Asp(OtBu)-OH is a designated foundational raw material for the commercial production of the blockbuster drug semaglutide [3]. Procuring this compound for similar industrial applications necessitates a different set of criteria than for basic research, focusing on supply chain security, lot-to-lot consistency, comprehensive documentation (including impurity profiles), and adherence to Good Manufacturing Practice (GMP) principles. Recent patent activity around improving its industrial synthesis underscores its importance and the demand for high-quality material at scale [4].

Benchmarking Novel Aspartic Acid Protecting Groups

For researchers developing new beta-carboxyl protecting groups for aspartic acid, Fmoc-Asp(OtBu)-OH is the indispensable baseline comparator. Any claim of improved performance for a novel derivative must be substantiated through a direct, quantitative head-to-head comparison against this standard building block under identical reaction conditions [1]. Procuring the same commercial lot of Fmoc-Asp(OtBu)-OH as used in prior literature ensures the validity of comparative experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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